
1-(4-メトキシフェニル)グアニジン塩酸塩
概要
説明
1-(4-Methoxyphenyl)guanidine hydrochloride is a chemical compound with the molecular formula C8H12ClN3O It is a derivative of guanidine, featuring a methoxyphenyl group attached to the guanidine moiety
科学的研究の応用
1-(4-Methoxyphenyl)guanidine hydrochloride has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other guanidine derivatives and heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate the role of guanidine derivatives in biological systems.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
Target of Action
Guanidine, a related compound, is known to interact with various targets such as the prostasin
Mode of Action
Guanidine, a structurally similar compound, is known to enhance the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . .
Biochemical Pathways
Guanidines, in general, are known to play key roles in various biological functions and serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
生化学分析
Biochemical Properties
1-(4-Methoxyphenyl)guanidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholine receptors, where it enhances the release of acetylcholine following a nerve impulse . This interaction is crucial for its role in treating muscle weakness and fatigue associated with Eaton-Lambert syndrome. Additionally, 1-(4-Methoxyphenyl)guanidine hydrochloride interacts with mitochondrial aldehyde dehydrogenase, ribonuclease pancreatic, and lysozyme, among others . These interactions contribute to its biochemical properties and therapeutic potential.
Cellular Effects
1-(4-Methoxyphenyl)guanidine hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound enhances the release of acetylcholine, which affects the depolarization and repolarization rates of muscle cell membranes . This modulation of cell signaling pathways is essential for its therapeutic effects. Additionally, 1-(4-Methoxyphenyl)guanidine hydrochloride impacts gene expression by interacting with specific transcription factors and regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 1-(4-Methoxyphenyl)guanidine hydrochloride involves several key interactions at the molecular level. The compound binds to acetylcholine receptors, enhancing the release of acetylcholine and modulating muscle cell membrane depolarization and repolarization rates . It also interacts with mitochondrial aldehyde dehydrogenase, inhibiting its activity and affecting cellular energy metabolism . These binding interactions and enzyme inhibitions contribute to the compound’s overall mechanism of action and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxyphenyl)guanidine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-Methoxyphenyl)guanidine hydrochloride remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term in vitro and in vivo studies have demonstrated that the compound can maintain its therapeutic effects for extended periods, although its stability and degradation must be carefully monitored.
Dosage Effects in Animal Models
The effects of 1-(4-Methoxyphenyl)guanidine hydrochloride vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively treat muscle weakness and fatigue without significant adverse effects . High doses can lead to toxic effects, including bone marrow suppression, renal impairment, and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.
Metabolic Pathways
1-(4-Methoxyphenyl)guanidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as mitochondrial aldehyde dehydrogenase and ribonuclease pancreatic, affecting metabolic flux and metabolite levels . The compound’s metabolism is primarily through non-enzymatic pathways, and it is excreted unchanged in the urine . These metabolic interactions and pathways are essential for understanding the compound’s pharmacokinetics and therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(4-Methoxyphenyl)guanidine hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound is rapidly absorbed and distributed throughout the body, with a volume of distribution that allows it to reach target tissues effectively . It interacts with transporters such as organic cation transporters, facilitating its uptake into cells and tissues . These interactions are crucial for its therapeutic effects and overall pharmacokinetics.
Subcellular Localization
1-(4-Methoxyphenyl)guanidine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications direct the compound to these specific compartments, enhancing its therapeutic effects. Understanding the subcellular localization of 1-(4-Methoxyphenyl)guanidine hydrochloride is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
The synthesis of 1-(4-Methoxyphenyl)guanidine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with cyanamide in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired guanidine derivative. The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
1-(4-Methoxyphenyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the guanidine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
類似化合物との比較
1-(4-Methoxyphenyl)guanidine hydrochloride can be compared with other guanidine derivatives, such as:
- Phenylguanidine hydrochloride
- Methylguanidine hydrochloride
- 1,3-Diphenylguanidine
These compounds share similar structural features but differ in their substituents and specific applications. The uniqueness of 1-(4-Methoxyphenyl)guanidine hydrochloride lies in its methoxyphenyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(4-methoxyphenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-6(3-5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEYULVIAMXWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626705 | |
| Record name | N''-(4-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73709-20-3 | |
| Record name | N''-(4-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


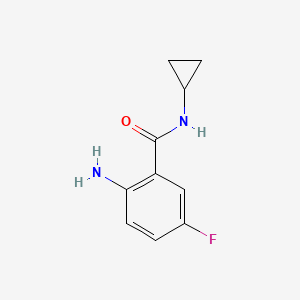
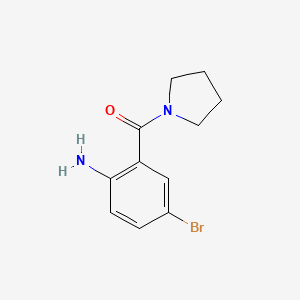
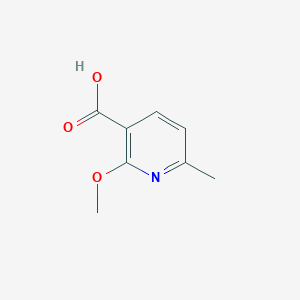
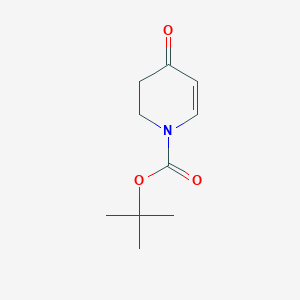
![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)
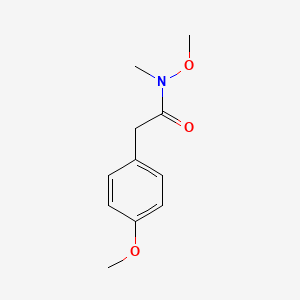





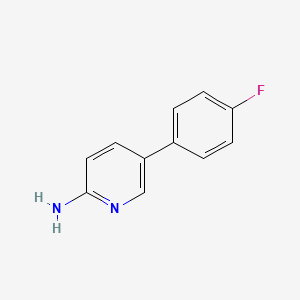

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)
